N-(Cyclohexylmethyl)cyclohexanamine hydrochloride
Overview
Description
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl. It is a derivative of cyclohexanamine, where a cyclohexylmethyl group is attached to the nitrogen atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride can be synthesized through the alkylation of cyclohexanamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the hydrogenation of aniline to cyclohexanamine, followed by alkylation with cyclohexylmethyl chloride. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: N-(Cyclohexylmethyl)cyclohexanamine N-oxide.
Reduction: Secondary amines such as N-cyclohexylmethylcyclohexylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler amine with a single cyclohexyl group attached to the nitrogen atom.
N-Methylcyclohexanamine: A derivative where a methyl group is attached to the nitrogen atom instead of a cyclohexylmethyl group.
N-Cyclohexylhydroxylamine: A compound with a hydroxylamine group attached to the cyclohexyl ring.
Uniqueness
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride is unique due to the presence of both cyclohexyl and cyclohexylmethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(cyclohexylmethyl)cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h12-14H,1-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILGRQULPUQHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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